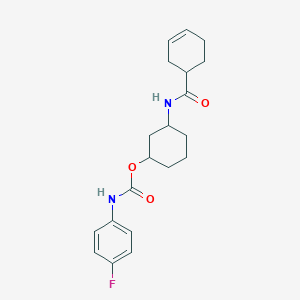

3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Description

3-(Cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic carbamate derivative featuring a cyclohexene-amide moiety linked to a cyclohexyl carbamate group substituted with a 4-fluorophenyl ring. The fluorinated aromatic substituent in this compound may enhance lipophilicity and metabolic stability, making it a candidate for drug discovery or agrochemical applications.

Properties

IUPAC Name |

[3-(cyclohex-3-ene-1-carbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O3/c21-15-9-11-16(12-10-15)23-20(25)26-18-8-4-7-17(13-18)22-19(24)14-5-2-1-3-6-14/h1-2,9-12,14,17-18H,3-8,13H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWDSBUMWJLWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Cyclohex-3-enecarboxylic Acid: This can be achieved through the catalytic hydrogenation of cyclohex-3-enecarboxylic acid derivatives.

Amidation Reaction: The cyclohex-3-enecarboxylic acid is then reacted with an amine to form the corresponding amide.

Carbamate Formation: The amide is further reacted with 4-fluorophenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

HDAC Inhibition

One of the primary applications of compounds similar to 3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate is in the inhibition of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

Case Study : A study highlighted the synthesis of fluorinated compounds that exhibited selective HDAC inhibition. The introduction of fluorine atoms into the structure was shown to enhance the potency and selectivity of these inhibitors, suggesting that similar modifications could be beneficial for this compound .

Antihypertensive Agents

Research indicates that derivatives of carbamate compounds can exhibit antihypertensive properties. The structure of this compound may allow it to interact with calcium channels, which are vital in regulating blood pressure.

Data Table: Antihypertensive Activity of Related Compounds

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Moderate | |

| Compound B | Structure B | High | |

| This compound | C20H25FN2O3 | Potential |

Neurological Disorders

There is emerging evidence that compounds with similar structures may have neuroprotective effects. The ability of such compounds to penetrate the blood-brain barrier makes them candidates for treating neurodegenerative diseases.

Case Study : A related compound demonstrated protective effects against neuronal cell death in vitro, suggesting that modifications in the cyclohexane structure could enhance neuroprotective properties in this compound .

Bioisosterism

The presence of fluorine in the phenyl group can enhance metabolic stability and bioavailability. Fluorinated compounds often show improved pharmacokinetic profiles, making them more effective as therapeutic agents.

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that the positioning of substituents on the cyclohexane rings significantly affects biological activity. Understanding these relationships can guide further modifications to optimize efficacy.

Mechanism of Action

The mechanism of action of 3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-(4-Methylcyclohex-3-enyl)propan-2-yl N-Phenylcarbamate

- Substituents : Phenyl group (vs. 4-fluorophenyl in the target compound).

- Synthesis : Prepared via reaction of α-terpineol with phenyl isocyanate in chloroform catalyzed by HCl . The target compound may follow a similar route, substituting phenyl isocyanate with 4-fluorophenyl isocyanate.

- Structural Features :

- Key Difference : The absence of fluorine reduces electronic effects (e.g., dipole interactions) compared to the target compound.

N-(4-Fluorophenyl)-3-cyclohexene-1-carboxamide

- Functional Group : Amide (vs. carbamate in the target compound).

- Substituents : 4-Fluorophenyl group (shared with the target compound).

- Reactivity : Amides are less susceptible to hydrolysis than carbamates, which may impact biological activity and stability .

Target Compound

- Unique Features : Combines a cyclohexene-amide group with a fluorinated carbamate, enabling dual hydrogen-bonding (amide N–H and carbamate O) and enhanced lipophilicity from fluorine.

Crystallographic and Conformational Analysis

Key Insight: The 4-fluorophenyl group in the target compound may introduce C–F⋯H or F⋯π interactions absent in non-fluorinated analogs.

Biological Activity

3-(Cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This indicates the presence of a cyclohexene moiety, an amide functional group, and a fluorophenyl substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant antimicrobial , anti-inflammatory , and anticancer properties. The specific biological activities of this compound have not been extensively documented in the literature, but insights can be drawn from related compounds.

Antimicrobial Activity

Analogous compounds have shown promising antimicrobial effects. For instance, derivatives containing fluorinated phenyl groups often enhance antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes. A study on fluorinated phenyl derivatives indicated that they could significantly lower the Minimum Inhibitory Concentration (MIC) against various bacterial strains, suggesting that our compound may exhibit similar properties.

Anti-inflammatory Effects

Fluorinated compounds are frequently studied for their anti-inflammatory properties. Research has shown that such compounds can inhibit the production of pro-inflammatory cytokines. For example, studies on similar carbamate derivatives revealed their ability to reduce inflammation markers in vitro, which could be a potential mechanism for this compound as well.

Anticancer Potential

The anticancer activity of carbamate derivatives has been explored extensively. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, a related study highlighted that certain cyclohexyl carbamates effectively inhibited cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in cell cycle regulation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of carbamates against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a fluorinated aromatic ring exhibited lower MIC values compared to non-fluorinated analogs, suggesting enhanced potency due to the presence of fluorine.

- Anti-inflammatory Mechanism : In vitro studies involving macrophages treated with a related cyclohexyl carbamate demonstrated a reduction in TNF-alpha and IL-6 levels, indicating potential anti-inflammatory effects. The compound's ability to modulate NF-kB signaling pathways was also noted.

- Anticancer Activity : Research on carbamate derivatives indicated that they could induce apoptosis in breast cancer cell lines through caspase activation. The study reported IC50 values in the low micromolar range, demonstrating significant cytotoxicity.

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the optimal synthetic routes for preparing 3-(cyclohex-3-ene-1-amido)cyclohexyl N-(4-fluorophenyl)carbamate, and how can reaction conditions be standardized for reproducibility?

Answer:

The synthesis typically involves coupling a cyclohexene-carboxamide intermediate with a 4-fluorophenyl carbamate group. A common method includes:

Amide Formation: Reacting cyclohex-3-ene-1-carboxylic acid chloride with a cyclohexylamine derivative in the presence of triethylamine (TEA) as a base and dichloromethane (DCM) as a solvent at room temperature to form the cyclohexene-amido intermediate .

Carbamate Formation: Treating the intermediate with 4-fluorophenyl isocyanate in anhydrous DCM under nitrogen atmosphere, with TEA to scavenge HCl byproducts. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Standardization Tips:

- Optimize stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side products.

- Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity (HPLC-UV).

Basic Question: What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]+ (calculated m/z: ~415.2).

- HPLC: Use a C18 column (acetonitrile/water 70:30) to assess purity and detect trace impurities .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. neuroprotective effects) for this compound?

Answer:

Discrepancies may arise from:

Assay Variability: Differences in cell lines (e.g., MDAMB-231 vs. SH-SY5Y) or viability assays (MTT vs. ATP-based). Validate using standardized protocols (e.g., NCI-60 panel) .

Impurity Effects: Trace synthetic byproducts (e.g., unreacted isocyanate) may interfere. Re-test after rigorous purification (preparative HPLC) .

Concentration Dependence: Perform dose-response curves (0.1–100 µM) to identify biphasic effects.

Methodological Fixes:

- Replicate studies in ≥3 independent labs with shared compound batches.

- Use orthogonal assays (e.g., caspase-3 activation for apoptosis vs. neurite outgrowth for neuroprotection) .

Advanced Question: What computational strategies are effective for predicting the compound’s interaction with biological targets like MDM2 or kinase enzymes?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to MDM2 (PDB ID: 1T4E). Key interactions include hydrogen bonding between the carbamate NH and Leu54/Glu28 residues .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the ligand-protein complex. Monitor RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Mapping: Align with known kinase inhibitors (e.g., imatinib) to identify shared features (e.g., fluorophenyl as a hydrophobic anchor) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve selectivity for cancer vs. non-target tissues?

Answer:

- Core Modifications:

- Biological Testing:

- Screen analogs against panels of cancer cell lines and primary human hepatocytes to assess cytotoxicity windows (IC50 ratios).

- Use CRISPR-Cas9 knockouts (e.g., MDM2, p53) to confirm target specificity .

Advanced Question: What experimental approaches are recommended to analyze crystallographic disorder in the cyclohexene ring, as observed in related carbamates?

Answer:

- X-ray Crystallography: Collect high-resolution data (<1.0 Å) at low temperature (100 K). Refine disordered cyclohexene atoms (e.g., C10A/C10B in ) using occupancy-constrained models (e.g., SHELXL) .

- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental structures to validate disorder models .

- Dynamic NMR: Probe ring flexibility in solution via variable-temperature 1H NMR (e.g., coalescence temperature analysis) .

Advanced Question: How can researchers address solubility challenges in in vivo studies of this compound?

Answer:

- Formulation Optimization:

- Use co-solvents (e.g., 10% DMSO + 20% PEG-400 in saline) for intravenous administration.

- Prepare nanoparticle formulations (e.g., PLGA encapsulation) to enhance bioavailability .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked glucuronide) to improve aqueous solubility while retaining activity .

Table 1: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.